
Alectinib
Overview
Description
Alectinib is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). It selectively targets ALK rearrangements, including resistance mutations such as G1269A and L1196M, which commonly arise after first-generation ALK inhibitor therapy . This compound is metabolized primarily into two major metabolites, M4 and M1b. While M4 retains potent ALK inhibitory activity comparable to the parent drug, M1b exhibits negligible pharmacological activity . Notably, both this compound and M4 demonstrate similar plasma protein binding and contribute to overall efficacy and safety in clinical settings .
This compound’s elimination occurs predominantly via fecal excretion (97.8% of the administered dose), with unabsorbed this compound and M4 being the most abundant components in feces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alectinib can be synthesized through a series of chemical reactions involving condensation, hydrolysis, and cyclization. One method involves the condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholin-4-yl-piperidin-1-yl)-α,α-dimethylbenzyl alcohol, followed by hydrolysis and cyclization to form this compound . Another method includes borating 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone with n-butyl lithium and an organic boron reagent, followed by catalytic coupling, hydrolysis, esterification, and substitution reactions .
Industrial Production Methods: The industrial production of this compound involves scalable and environmentally friendly processes. The raw materials used are easily available, and the process is designed to be economical and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alectinib undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be stable under acidic conditions but degrades at low pH levels and high temperatures .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include n-butyl lithium, organic boron reagents, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and purity of the final product .
Major Products Formed: The major product formed from these reactions is this compound itself, along with its active metabolite M4, which is further metabolized by cytochrome P450 3A4 .
Scientific Research Applications
Treatment of Advanced ALK-Positive NSCLC
Alectinib has been widely studied in patients with advanced ALK-positive NSCLC. The drug received accelerated approval from the FDA based on its demonstrated efficacy in patients previously treated with crizotinib. Clinical trials have shown that this compound significantly improves progression-free survival (PFS) and overall response rates compared to chemotherapy options.
- Phase III Trials : In the ALUR trial, this compound was compared to standard chemotherapy in patients who had progressed on crizotinib. Results indicated a median PFS of 9.6 months for this compound versus only 1.4 months for chemotherapy, highlighting its effectiveness .
Study | Median PFS (months) | Objective Response Rate (%) | CNS Response Rate (%) |
---|---|---|---|
This compound (ALUR) | 9.6 | 53.5 | 54.2 |
Chemotherapy | 1.4 | N/A | 0 |
Adjuvant Therapy
Real-World Outcomes
A real-world study involving 127 patients confirmed the clinical outcomes observed in controlled trials, reporting a 1-year PFS rate of 77.4% and an overall response rate of 53.5%. Notably, among patients with brain metastases, the intracranial objective response rate was found to be 63.6% .
Safety Profile
The safety profile of this compound is generally favorable compared to traditional chemotherapy regimens. Common adverse events include fatigue, constipation, and liver enzyme elevations; however, severe adverse events are less frequent than those associated with chemotherapy . The incidence of grade ≥3 adverse events was reported at 27.1% for this compound versus 41.2% for chemotherapy in comparative studies.
Mechanism of Action
Alectinib exerts its effects by selectively inhibiting the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent downstream activation of signal transducer and activator of transcription 3 and protein kinase B, resulting in reduced tumor cell viability . This compound also targets the rearranged during transfection protein, further contributing to its anticancer effects .
Comparison with Similar Compounds
Alectinib vs. Crizotinib
Crizotinib, a first-generation ALK inhibitor, has been widely superseded by this compound due to superior efficacy and central nervous system (CNS) penetration.
Efficacy
Progression-Free Survival (PFS):
CNS Activity:
Overall Survival (OS):
This compound vs. Brigatinib
Brigatinib, another second-generation ALK inhibitor, is used in ALK-positive NSCLC.
Efficacy
- Meta-analyses of ALEX, ALESIA, and ALTA-1L trials highlight similar efficacy profiles .
This compound vs. Lorlatinib
Lorlatinib, a third-generation ALK inhibitor, is effective against resistant mutations like G1202R.
Efficacy
- CNS Penetration:
Unique Advantages of this compound
Biological Activity
Alectinib is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). This article delves into its biological activity, efficacy, safety profile, and mechanisms of action based on diverse research findings.
This compound selectively inhibits ALK and demonstrates potent activity against various ALK mutations, including those that confer resistance to crizotinib, such as the L1196M mutation. Its binding affinity for ALK is significant, with an IC50 value of approximately 1.9 nmol/L for ALK and 1.56 nmol/L for the L1196M mutation, indicating its effectiveness even in resistant cases .
Efficacy in Clinical Trials
This compound has shown remarkable efficacy in multiple clinical settings:
- Phase I/II Studies : In a Japanese study involving crizotinib-naïve patients, this compound achieved an overall response rate (ORR) of 93.5% with a median progression-free survival (PFS) of 28 months .
- Crizotinib-Refractory Patients : this compound demonstrated robust activity in patients who had progressed on crizotinib, maintaining efficacy against CNS metastases, which are common in this patient population .
- First-Line Treatment : In the AF-001JP trial, this compound was administered at a dose of 300 mg twice daily, showing strong systemic and CNS efficacy with minimal toxicity .
Safety Profile
This compound is generally well-tolerated. Common adverse effects include fatigue, constipation, and elevated liver enzymes. Serious adverse events are rare but can include hepatotoxicity and pneumonitis . The drug's pharmacokinetics reveal a half-life of approximately 20 hours, allowing for once or twice daily dosing without significant accumulation .
Comparative Efficacy
The following table summarizes key findings from various studies comparing this compound with other ALK inhibitors:
Study | Population | Treatment | ORR (%) | Median PFS (months) | Notes |
---|---|---|---|---|---|
AF-001JP | Crizotinib-naïve NSCLC | This compound 300 mg BID | 93.5 | 28 | First-line treatment |
NP2876 | Crizotinib-refractory NSCLC | This compound 600 mg BID | ~60 | 34.8 | Includes CNS metastases |
ALEX | Crizotinib-naïve NSCLC | This compound vs. Crizotinib | 82 | 34.8 | Randomized controlled trial |
Case Studies
Several case studies have highlighted the effectiveness of this compound in managing advanced ALK-positive NSCLC:
- Case Report 1 : A patient with extensive brain metastases showed significant tumor reduction after initiating treatment with this compound, leading to prolonged disease control.
- Case Report 2 : Another patient previously treated with crizotinib experienced a rapid response to this compound, demonstrating its potential as a salvage therapy.
Q & A
Basic Research Questions
Q. How should in vitro experiments evaluating Alectinib’s efficacy against ALK-positive NSCLC be designed?
- Answer: Use ALK-positive cell lines (e.g., H2228, H3122) with matched ALK-negative controls. Include dose-response curves (e.g., 0.1–10 µM) and measure IC50 values via viability assays (MTT/CellTiter-Glo). Validate target engagement through phospho-ALK/STAT3 Western blotting. Reference established guidelines for reproducibility: limit characterization to 5 compounds in the main manuscript, with detailed protocols in supplementary materials . Ensure hypothesis-driven variables (e.g., mutation subtypes) are predefined .
Q. What methodologies are used to assess this compound’s central nervous system (CNS) efficacy in clinical trials?
- Answer: CNS disease-free survival (DFS) is evaluated using MRI/CT imaging at baseline and follow-ups. Metrics include time to CNS progression and intracranial response rates. In the ALINA trial, Kaplan-Meier analysis and Cox models showed a 76% reduction in CNS recurrence risk (HR 0.22; 95% CI: 0.08–0.58) for adjuvant this compound vs. chemotherapy . Stratify patients by baseline CNS metastases and prior radiotherapy .
Q. How should researchers handle heterogeneous patient populations in this compound trials?
- Answer: Predefine stratification factors (e.g., disease stage, ALK fusion variants, prior therapies) during randomization. In the ALEX trial, covariates like race (Asian vs. non-Asian) and CNS metastasis status were adjusted in log-rank tests . Report baseline characteristics (e.g., smoking history, ECOG scores) in tables to enable subgroup analyses .
Q. What statistical methods are appropriate for analyzing progression-free survival (PFS) data?
- Answer: Use log-rank tests for unadjusted comparisons and Cox proportional hazards models for multivariable analysis. In the ALUR trial, parametric functions (Weibull, log-logistic) extrapolated survival curves beyond observed data . Report hazard ratios (HRs) with 95% confidence intervals and median PFS where applicable .
Advanced Research Questions
Q. How can contradictory survival data between this compound trials be analyzed?
- Answer: Conduct sensitivity analyses adjusting for trial design differences (e.g., line of therapy, comparator arms). For example, the ALEX trial (first-line, HR 0.43 for PFS vs. crizotinib) and ALUR trial (post-crizotinib, HR 0.15 for PFS vs. chemotherapy) reflect distinct clinical contexts . Use meta-regression to explore heterogeneity sources (e.g., ALK variant prevalence, dosing schedules) .
Q. What methodologies evaluate CYP-mediated drug-drug interaction (DDI) risks of this compound?
- Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to simulate CYP3A4/2C8 interactions. In vitro assays (e.g., human hepatocytes) quantify enzyme inhibition/induction. Clinical studies co-administer this compound with CYP probes (e.g., midazolam). PBPK analysis confirmed low DDI risk due to this compound’s moderate bioavailability (36.9%) and fecal excretion (97.8%) .
Q. How can researchers investigate mechanisms of resistance to this compound in ALK-positive NSCLC?
- Answer: Perform next-generation sequencing (NGS) on post-progression biopsies to identify secondary ALK mutations (e.g., G1202R). Use patient-derived xenografts (PDXs) or CRISPR screens to validate resistance pathways. In the ALUR trial, 27% of this compound-treated patients developed resistance mutations; parallel RNA-seq can reveal bypass mechanisms (e.g., EGFR/MET activation) .
Q. What strategies optimize combination therapies involving this compound?
- Answer: Design phase Ib trials with dose escalation (3+3 design) to assess safety with immune checkpoint inhibitors (e.g., atezolizumab) or anti-angiogenics (e.g., bevacizumab). Monitor for overlapping toxicities (e.g., hepatotoxicity). Preclinical synergy can be tested in ALK-positive co-culture models with stromal cells .
Q. How are long-term survival and safety outcomes monitored in adjuvant this compound studies?
- Answer: Extend follow-up to ≥5 years for overall survival (OS) data. In the ALINA trial, 2-year DFS was 94% for this compound vs. 64% for chemotherapy, but OS data remain immature . Use longitudinal mixed-effects models to track adverse events (AEs), focusing on grade ≥3 AEs (e.g., myalgia, hepatotoxicity) .
Q. Methodological Guidelines
- Data Presentation: Limit main manuscript tables to critical findings (e.g., primary endpoints), with comprehensive datasets in supplements .
- Reproducibility: Document synthesis protocols (e.g., HPLC purity ≥95%) and storage conditions for this compound batches .
- Ethical Compliance: Disclose funding sources and adhere to CONSORT guidelines for clinical trial reporting .
Properties
IUPAC Name |
9-ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFLJKFZUIJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50154840 | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256580-46-7 | |
Record name | Alectinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256580-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alectinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256580467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alectinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alectinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50154840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALECTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ4CT1Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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